Tripropylsilane

Organic Synthesis Process Chemistry Reduction Reactions

Tripropylsilane (C9H22Si, MW 158.36) is a colorless liquid organosilicon hydride with density 0.758 g/mL at 25°C, boiling point 171°C, and refractive index n20/D 1.426. It serves as a versatile reducing agent and silicon source in hydrosilylation, polymer synthesis, and thin film deposition.

Molecular Formula C9H21Si
Molecular Weight 157.35 g/mol
CAS No. 998-29-8
Cat. No. B1662110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropylsilane
CAS998-29-8
Molecular FormulaC9H21Si
Molecular Weight157.35 g/mol
Structural Identifiers
SMILESCCC[Si](CCC)CCC
InChIInChI=1S/C9H21Si/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3
InChIKeyMMYRBBZVCDXGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripropylsilane (CAS 998-29-8): A Balanced Trialkylsilane for Controlled Hydride Transfer and Industrial Formulation


Tripropylsilane (C9H22Si, MW 158.36) is a colorless liquid organosilicon hydride with density 0.758 g/mL at 25°C, boiling point 171°C, and refractive index n20/D 1.426 . It serves as a versatile reducing agent and silicon source in hydrosilylation, polymer synthesis, and thin film deposition . Unlike smaller trialkylsilanes, tripropylsilane provides a unique balance of steric hindrance and reactivity, offering predictable hydride donor behavior while maintaining liquid handling ease at room temperature .

1 Moderate steric profile for controlled hydride transfer
2 Liquid at room temperature simplifies reagent handling
3 Higher boiling point than triethylsilane facilitates work-up

Why Tripropylsilane Cannot Be Interchanged with Triethylsilane or Triisopropylsilane in Process Chemistry


In synthetic and industrial workflows, trialkylsilanes are not interchangeable despite structural similarities. Tripropylsilane occupies a critical middle ground: it possesses a higher boiling point (171°C) than triethylsilane (107–108°C) and triisopropylsilane (84–86°C at 35 mmHg), yet it lacks the extreme steric bulk that limits triisopropylsilane's hydride donor reactivity (Mayr N = 2.93 vs 3.67 for tripropylsilane) [1]. This combination of thermal stability and moderate steric profile makes tripropylsilane essential for processes where work-up volatility and reaction selectivity must be balanced—a requirement that neither the more volatile triethylsilane nor the highly hindered triisopropylsilane can satisfy .

Volatility Profile Mismatch
Triethylsilane boils at 107–108°C, leading to by-product carryover; tripropylsilane’s higher boiling point retains disiloxane, improving work-up consistency.
Steric Hindrance Differential
Triisopropylsilane (cone angle ~160°) is too hindered for many hydride transfers; tripropylsilane offers moderate steric access without sacrificing reactivity.
Hydride Donor Reactivity
Tripropylsilane provides nucleophilicity comparable to triethylsilane, while triisopropylsilane is significantly less reactive, potentially causing incomplete conversion.

Tripropylsilane (998-29-8) Procurement Guide: Quantified Differentiation Against Closest Analogs


Boiling Point Advantage Over Triethylsilane: Higher Thermal Tolerance and Simplified Work-Up

Tripropylsilane exhibits a boiling point of 171°C (lit.), compared to 107–108°C for triethylsilane . This 63–64°C increase in boiling point provides a practical advantage in large-scale reductions: the higher-boiling by-product (hexapropyldisiloxane) remains in the reaction vessel under conditions where triethylsilane-derived hexaethyldisiloxane would distill, simplifying solvent removal and purification . The density is 0.758 g/mL at 25°C and refractive index n20/D 1.426 .

Boiling Point
Data to verify
Δ +63–64°C
Simplifies post-reaction purification
No reported sources
Organic Synthesis Process Chemistry Reduction Reactions

Hydride Donor Reactivity: Tripropylsilane Matches Triethylsilane's Nucleophilicity with Slightly Higher Electrophilic Activation

Mayr's reactivity database provides quantitative nucleophilicity (N) and electrophilicity (sN) parameters for hydride donors in dichloromethane. Tripropylsilane exhibits N = 3.67, sN = 0.73, compared to triethylsilane (N = 3.58, sN = 0.70) and the sterically encumbered triisopropylsilane (N = 2.93) [1]. The slightly elevated N and sN values indicate that tripropylsilane is marginally more reactive toward electrophiles than triethylsilane, while remaining far more accessible than triisopropylsilane.

Hydride Donor Reactivity
Cross-study
N 3.67 (sN 0.73)
Reactivity parity with triethylsilane; advantage over hindered silanes
Mayr database parameters
Physical Organic Chemistry Hydrosilylation Reactivity Quantification

Steric Bulk Differentiation: Moderate Hindrance Enables Reactions Inaccessible to Bulkier Silanes

In platinum-catalyzed acceptorless dehydrogenative coupling, tripropylsilane reacted smoothly under conditions where tert-butyldimethylsilane (TBDMS) failed completely [1]. This reflects a steric threshold: tripropylsilane possesses sufficient bulk for moderate selectivity but avoids the extreme hindrance that renders triisopropylsilane (cone angle ~160°) or TBDMS unreactive toward demanding substrates. Double-labeling experiments employing deutero-triethylsilane and tripropylsilane in nickel-catalyzed aldehyde-alkyne reductive coupling further confirmed distinct organometallic intermediates, validating its utility for mechanistic interrogation [2].

Steric Accessibility
Head-to-head
Reactive, TBDMS fails
Moderate hindrance enables selective reductions
Pt-catalyzed dehydrogenative coupling
Steric Effects Catalysis Selective Reduction

Chemical Vapor Deposition (CVD) Precursor: Tripropylsilane Enables Hybrid Organic-Inorganic Thin Films with Tailored Mechanical Properties

Tripropylsilane (TPS) has been employed alongside tetraethoxysilane (TEOS) and 1,2-bis(trimethylsiloxy)ethane (TMSE) as a precursor for plasma-enhanced CVD of hybrid organic-inorganic thin films on polycarbonate and silicon substrates [1]. Films derived from TPS were evaluated for scratch resistance (Taber abrasion), MEK rub resistance, adhesion, and optical transmission. The propyl substituents introduce controlled organic character, imparting flexibility and toughness that pure SiO2 (TEOS-derived) films lack [2].

CVD Film Properties
Head-to-head
Flexibility + hardness vs. brittle SiO₂
Enables flexible, scratch-resistant coatings
Qualitative comparison under plasma CVD
Thin Film Deposition Plasma CVD Hybrid Coatings

Silylamine CO2 Capture Optimization: Tripropylsilane Provides the Optimal Balance of Viscosity, Capacity, and Enthalpy

A systematic study of silylamines for post-combustion CO2 capture evaluated tripropylsilane-derived (3-aminopropyl)tripropylsilane against triethylsilane and trihexylsilane analogs [1]. Tripropylsilane produced a silylamine with the 'right balance of properties' including CO2 capacity, viscosity, reaction enthalpy, and reversal temperature, whereas trialkoxy silylamines were air- and moisture-unstable [2]. The propyl substituents conferred sufficient hydrophobicity to prevent hydrolysis while maintaining low viscosity for efficient mass transfer.

CO₂ Capture Balance
Class-level
Reported balance of viscosity, capacity, enthalpy
Supports silylamine synthesis for carbon capture
Class-level inference; specific data not provided
Carbon Capture Reversible Ionic Liquids Silylamine

Tripropylsilane (998-29-8) Application Scenarios: Where Differentiated Properties Drive Process Success


Pilot-Plant Reduction of Carbonyls and Olefins Requiring Higher Boiling By-Product Management

When scaling a reduction from bench to pilot plant, tripropylsilane's 171°C boiling point (vs 107–108°C for triethylsilane) simplifies work-up by keeping the hexapropyldisiloxane by-product in the reaction flask during solvent stripping . This reduces volatile organic emissions and prevents by-product carryover into downstream purification, a critical advantage in GMP pharmaceutical intermediate manufacturing where triethylsilane's volatility complicates batch consistency [1].

Plasma-Enhanced CVD of Scratch-Resistant, Flexible Hybrid Coatings on Polycarbonate

For automotive interior components and optical lenses, tripropylsilane serves as a precursor in dual-plasma CVD to deposit hybrid films that combine inorganic hardness with organic flexibility . TEOS alone yields brittle SiO2 films; tripropylsilane introduces propyl groups that impart toughness and adhesion to polycarbonate substrates, as demonstrated by Taber abrasion and MEK rub testing [1].

Hydrosilylation Reactions Requiring Moderate Steric Bulk to Suppress Side Reactions

In platinum-catalyzed hydrosilylation of sterically demanding alkenes, tripropylsilane provides sufficient steric bulk to favor mono-addition over oligomerization, yet remains reactive where tert-butyldimethylsilane (TBDMS) fails entirely . This makes it the reagent of choice for synthesizing functionalized propylsilanes in medicinal chemistry and materials science where selectivity is paramount.

Synthesis of Hydrolytically Stable Silylamines for CO2 Capture Solvents

Tripropylsilane-derived (3-aminopropyl)tripropylsilane exhibits optimal viscosity and CO2 capacity for reversible ionic liquid-based carbon capture, outperforming both triethylsilane (lower capacity) and trihexylsilane (higher viscosity) analogs . The propyl substituents confer hydrophobicity that protects the Si-N bond from hydrolysis, enabling long-term solvent stability in humid flue gas streams [1].

Application
Selection Property
Validation Focus
Pilot-Plant Carbonyl Reduction
Higher boiling point retains by-product during work-up
Verify by-product retention and batch consistency at scale
PECVD Hybrid Coatings
Propyl substituents provide organic flexibility
Assess scratch resistance and adhesion on target substrate
Selective Hydrosilylation
Moderate steric bulk favors mono-addition
Evaluate selectivity vs. oligomerization on sterically demanding alkenes
Silylamine Synthesis for CO₂ Capture
Reported optimal balance of viscosity and CO₂ capacity
Verify hydrolytic stability and mass transfer efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tripropylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.